N-Oleoyl-L-Serin

Übersicht

Beschreibung

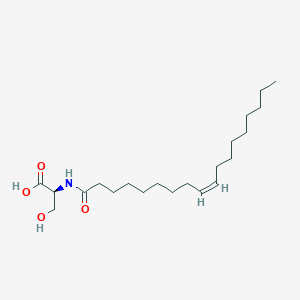

N-Oleoyl-L-Serine is a lipid modulator and an endogenous N-acyl amide. It is a derivative of L-serine, formed by the formal condensation of the carboxy group of oleic acid with the amino group of L-serine . This compound has garnered significant interest due to its role in bone remodeling and its potential therapeutic applications, particularly in the treatment of osteoporosis .

Wissenschaftliche Forschungsanwendungen

N-Oleoyl-L-Serin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Lipid-Aminosäure-Konjugate und ihre chemischen Eigenschaften zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Aktivierung von Gi-Protein-gekoppelten Rezeptoren und den Erk1/2-Signalweg . Es fördert die Osteoklasten-Apoptose, indem es die Erk1/2-Phosphorylierung und die Expression des Rezeptoraktivators des nuklearen κB-Liganden (RANKL) in Knochenmarksstromalzellen und Osteoblasten hemmt . Diese Doppelfunktion, die Knochenbildung zu fördern und den Knochenabbau zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Osteoporose.

Ähnliche Verbindungen:

N-Oleoylethanolamid: Ein weiteres N-Acylamid mit ähnlichen lipidmodulierenden Eigenschaften.

N-Stearoylethanolamid: Ein gesättigtes Fettsäureamid mit Knochenumbauaktivität.

N-Arachidonoylserin: Ein endokannabinoidähnliches Molekül mit neuroprotektiven Eigenschaften.

Einzigartigkeit: This compound ist einzigartig aufgrund seiner spezifischen Rolle beim Knochenumbau und seiner Doppelfunktion, die Osteoblasten-Proliferation zu fördern und gleichzeitig die Osteoklasten-Apoptose zu induzieren . Dies unterscheidet es von anderen N-Acylamiden, die möglicherweise nicht den gleichen Aktivitätsgrad im Knochengewebe aufweisen.

Wirkmechanismus

Target of Action

N-Oleoyl-L-Serine (OS) primarily targets the endocannabinoid system , which plays an essential role in the maintenance of normal bone mass . It signals through the CB2 receptor .

Mode of Action

In osteoblast cells, OS triggers a Gi-protein-coupled receptor and Erk1/2 . It also mitigates the number of osteoclasts by promoting osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and receptor activator of nuclear-κB ligand (RANKL) expression in bone marrow stromal cells and osteoblasts .

Biochemical Pathways

OS affects the bone remodeling process , a continuous process whereby the mineralized matrix is removed by osteoclasts and subsequently replaced with newly formed bone tissue produced by osteoblasts . This process is regulated by autocrine/paracrine factors, such as RANKL, osteoprotegerin (OPG), bone morphogenetic proteins, and Wnt, as well as circulating hormones .

Result of Action

OS has been reported to stimulate bone formation and inhibit bone resorption . In intact mice, OS moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (ovx) model for osteoporosis, os effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .

Action Environment

The differential effect of exogenous OS in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal OS levels . This suggests that environmental factors, such as hormonal changes due to ovariectomy, can influence the action, efficacy, and stability of OS.

Biochemische Analyse

Biochemical Properties

In osteoblasts, N-Oleoyl-L-Serine triggers a Gi-protein-coupled receptor and Erk1/2 . This interaction promotes the proliferation of osteoblasts, which are crucial cells for bone formation .

Cellular Effects

N-Oleoyl-L-Serine has a mitigating effect on the number of osteoclasts, the cells responsible for bone resorption . It promotes osteoclast apoptosis through the inhibition of Erk1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts .

Molecular Mechanism

The molecular mechanism of N-Oleoyl-L-Serine involves its interaction with a Gi-protein-coupled receptor and the Erk1/2 pathway in osteoblasts . This interaction leads to the promotion of osteoblast proliferation and the inhibition of osteoclast activity, thus influencing bone remodeling .

Temporal Effects in Laboratory Settings

In intact mice, N-Oleoyl-L-Serine moderately increases bone volume density mainly by inhibiting bone resorption . In a mouse ovariectomy (OVX) model for osteoporosis, N-Oleoyl-L-Serine effectively rescues bone loss by increasing bone formation and markedly restraining bone resorption .

Dosage Effects in Animal Models

The differential effect of exogenous N-Oleoyl-L-Serine in the OVX vs. intact animals is apparently a result of an OVX-induced decrease in skeletal N-Oleoyl-L-Serine levels . This suggests that the dosage and physiological state of the animal can significantly influence the effects of N-Oleoyl-L-Serine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Oleoyl-L-Serine can be synthesized through the reaction of oleic acid with L-serine. The process involves the activation of the carboxy group of oleic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for N-Oleoyl-L-Serine are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, solvent choice, and purification techniques, would be essential for efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Oleoyl-L-Serin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Doppelbindung im Ölsäureanteil kann oxidiert werden, um Epoxide oder hydroxylierte Derivate zu bilden.

Reduktion: Die Doppelbindung kann reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Die Hydroxylgruppe des Serinanteils kann an Substitutionsreaktionen teilnehmen, um Ester oder Ether zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) für die Epoxidierung.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) für die Hydrierung.

Substitution: Säurechloride oder Anhydride für Veresterungsreaktionen.

Hauptprodukte:

Oxidation: Epoxide, hydroxylierte Derivate.

Reduktion: Gesättigte Fettsäurederivate.

Substitution: Ester- oder Etherderivate von this compound.

Vergleich Mit ähnlichen Verbindungen

N-Oleoyl Ethanolamide: Another N-acyl amide with similar lipid-modulating properties.

N-Stearoyl Ethanolamide: A saturated fatty acid amide with bone remodeling activity.

N-Arachidonoyl Serine: An endocannabinoid-like molecule with neuroprotective properties.

Uniqueness: N-Oleoyl-L-Serine is unique due to its specific role in bone remodeling and its dual action of promoting osteoblast proliferation while inducing osteoclast apoptosis . This sets it apart from other N-acyl amides, which may not exhibit the same level of activity in bone tissue.

Biologische Aktivität

N-Oleoyl-L-Serine (OS) is an endogenous N-acyl amide derived from oleic acid and L-serine. This compound has garnered attention due to its diverse biological activities, particularly in the context of bone remodeling, immunology, and metabolic regulation. This article delves into the biological activity of N-Oleoyl-L-Serine, supported by research findings, case studies, and relevant data tables.

N-Oleoyl-L-Serine is known to interact with various signaling pathways that regulate cellular functions. Its primary mechanisms include:

- Bone Remodeling : OS has been shown to stimulate osteoblast proliferation and enhance bone formation. It activates the Gi protein pathway, leading to increased osteoblast activity and bone mass .

- Inflammation Modulation : OS exhibits anti-inflammatory properties by influencing cytokine production and immune cell activation. It can modulate the NF-κB pathway, which plays a critical role in inflammatory responses .

- Metabolic Regulation : The compound also impacts lipid metabolism, potentially serving as a lipid regulator in metabolic disorders .

2. Biological Activities

The biological activities of N-Oleoyl-L-Serine can be summarized as follows:

Case Study 1: Osteogenic Effects

A study conducted on osteoblast-like cells demonstrated that treatment with N-Oleoyl-L-Serine significantly increased cell proliferation and mineralization compared to control groups. The study highlighted the potential of OS as a therapeutic agent for osteoporosis .

Case Study 2: Anti-inflammatory Properties

Research involving macrophages showed that N-Oleoyl-L-Serine treatment led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing chronic inflammatory conditions .

Case Study 3: Metabolic Implications

A pharmacological study indicated that OS can influence lipid profiles by modulating fatty acid synthesis pathways. This activity positions it as a candidate for further exploration in metabolic syndrome treatments .

4. Conclusion

N-Oleoyl-L-Serine is a multifunctional compound with significant biological activities that could have therapeutic implications in various fields, including orthopedics, immunology, and metabolic health. Its ability to modulate key signaling pathways underscores its potential as a novel therapeutic agent.

Further research is warranted to fully elucidate its mechanisms of action and explore its applications in clinical settings.

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKGXAMSZIDKF-VJIACCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107743-37-3 | |

| Record name | N-Oleoyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107743373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OLEOYL-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCD7H2827O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does N-Oleoyl-L-Serine impact bone remodeling?

A1: Research suggests that N-Oleoyl-L-Serine (OS) exhibits a regulatory role in bone remodeling, a continuous process crucial for maintaining bone health. OS appears to exert its effects through a dual mechanism:

- Promoting Bone Formation: In osteoblasts (bone-forming cells), OS stimulates proliferation. [] This suggests a potential for OS to enhance bone formation.

- Inhibiting Bone Resorption: OS demonstrates an ability to reduce the number of osteoclasts (bone-resorbing cells) by promoting their apoptosis (programmed cell death). [] This inhibitory effect on osteoclasts is linked to the suppression of ERK1/2 phosphorylation and RANKL expression in both bone marrow stromal cells and osteoblasts. []

Q2: What is the evidence for N-Oleoyl-L-Serine's therapeutic potential in osteoporosis?

A: Preclinical studies using a mouse model of osteoporosis (induced by ovariectomy) provide compelling evidence for OS's therapeutic potential: []

- Rescue of Bone Loss: OS administration effectively counteracted bone loss in the ovariectomized mice. [] This protective effect was attributed to both increased bone formation and significantly reduced bone resorption. []

- Ovariectomy and OS Levels: Interestingly, ovariectomy led to a decline in skeletal OS levels. [] This observation suggests a potential link between OS deficiency and the development of osteoporosis, further strengthening the case for OS as a therapeutic target.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.